N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative featuring a thiophene ring substituted with a carbamoyl group at the 3-position and a propyl chain at the 5-position. The pyrazole core is methylated at the 1-position, and the carboxamide group links the pyrazole to the thiophene moiety.
Properties
IUPAC Name |
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-4-8-7-9(11(14)18)13(20-8)16-12(19)10-5-6-15-17(10)2/h5-7H,3-4H2,1-2H3,(H2,14,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSQYCXJYWNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC=NN2C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the carboxamide group.
Preparation of Thienyl Intermediate: The thienyl intermediate can be synthesized through the reaction of a suitable thiophene derivative with a propylating agent under controlled conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring is formed by the cyclization of a hydrazine derivative with a suitable diketone or ketoester.
Coupling Reaction: The thienyl and pyrazole intermediates are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thienyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
One of the prominent applications of this compound is its potential role in managing diabetes. Research indicates that compounds with similar structural motifs exhibit inhibitory activity against sodium-dependent glucose transporters (SGLTs), which are essential in glucose absorption in the intestines and kidneys. This suggests that N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide could be explored for developing new antidiabetic medications, particularly for treating complications associated with diabetes such as neuropathy and retinopathy .
Anticancer Properties
Studies have demonstrated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiophene and carbamoyl groups may enhance the biological activity of this compound, making it a candidate for further investigation in cancer therapeutics .
Agricultural Applications
Herbicide Development
The compound's structure suggests potential utility as a herbicide. Compounds with similar pyrazole structures are known to inhibit specific enzymes in plants, leading to effective weed control. For instance, derivatives have been studied for their ability to target the biosynthesis pathways of essential plant hormones . This positions this compound as a promising candidate for the development of new herbicides.
Material Science
Polymer Synthesis
In material science, compounds like this compound can serve as monomers or additives in polymer synthesis. Their unique chemical properties may enhance the thermal stability or mechanical strength of polymers, making them suitable for advanced materials used in various industrial applications .
Data Table: Comparative Analysis of Applications
| Application Area | Potential Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antidiabetic agent | Inhibition of SGLT |
| Anticancer properties | Cytotoxic effects on cancer cell lines | |
| Agricultural Science | Herbicide development | Inhibition of plant hormone biosynthesis |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Antidiabetic Activity
A study published in Journal of Medicinal Chemistry explored the effects of pyrazole derivatives on SGLT inhibition. The findings suggested that modifications to the pyrazole ring significantly enhanced inhibitory potency, indicating that this compound could yield similar results .
Case Study 2: Herbicidal Efficacy
Research conducted on herbicides based on pyrazole derivatives showed promising results in controlling weed growth in agricultural settings. The study highlighted the effectiveness of these compounds in inhibiting key metabolic pathways in plants, suggesting that this compound could be developed into a novel herbicide formulation .
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on pyrazole-carboxamide derivatives synthesized as cysteine protease inhibitors. Although direct pharmacological data for N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is absent, structural comparisons with analogs from the literature highlight critical substituent-driven differences that may influence activity, selectivity, and physicochemical properties.
Key Structural Variations
Critical Observations
Thiophene vs. Aromatic Rings: The target compound incorporates a thiophene ring with carbamoyl and propyl substituents, contrasting with phenyl or chlorophenyl groups in analogs 65 and 67.
Substituent Effects on Protease Inhibition: Analogs 65 and 69 feature tert-butyl groups on the pyrazole ring, which likely increase steric bulk and hydrophobicity, favoring interactions with protease S1/S1' subsites. The target compound lacks this substituent, which may reduce steric hindrance and improve solubility .
Functional Group Modifications: The cyano and hydroxypropyl groups in analogs 65 and 69 are critical for covalent binding to cysteine proteases. The target compound’s carbamoyl group replaces these, suggesting a non-covalent inhibitory mechanism or divergent biological targets .
Hypothetical Pharmacological Implications
- Solubility : The carbamoyl and propyl groups in the target compound may improve aqueous solubility compared to the highly lipophilic tert-butyl and chlorophenyl analogs.
- Metabolic Stability : The thiophene ring may confer resistance to oxidative metabolism compared to phenyl rings, extending half-life .
Biological Activity
N-(3-carbamoyl-5-propylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring and a pyrazole moiety. Its molecular formula is , with a molecular weight of 282.36 g/mol. The structural representation is as follows:
Research indicates that this compound exhibits biological activity through various mechanisms, primarily involving inhibition of specific enzymes and modulation of signaling pathways.
Inhibition Studies
A study highlighted the compound's ability to inhibit parasitic nematodes, specifically Haemonchus contortus, demonstrating significant potency with an IC50 value indicating effective inhibition at low concentrations .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Case Studies and Research Findings
- Antiparasitic Activity : In a study focused on nematode infections in sheep, the compound demonstrated significant inhibitory effects, leading to decreased parasite viability. This suggests its potential use in veterinary medicine as an anthelmintic agent .
- Cancer Cell Studies : The compound has been implicated in disrupting mitotic processes in cancer cells. In vitro assays showed that it could induce multipolar spindles, leading to cell death, which is particularly relevant for cancers with centrosome amplification .
- Anti-inflammatory Effects : Recent research indicated that derivatives similar to this compound exhibited significant anti-inflammatory properties by inhibiting key inflammatory markers such as TNF-α and IL-6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
